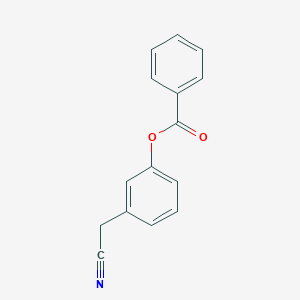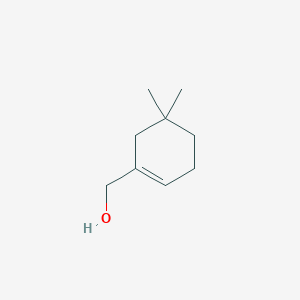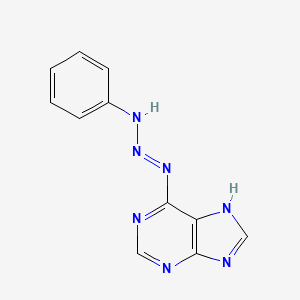![molecular formula C19H16N2O B14310039 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde CAS No. 111674-76-1](/img/structure/B14310039.png)
5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde is a complex organic compound belonging to the pyridocarbazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyridocarbazole core, followed by functionalization to introduce the aldehyde group at the 9-position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the pyridocarbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde involves its interaction with various molecular targets. It can intercalate with DNA, inhibit topoisomerase II, and interact with specific proteins such as kinases and transcription factors. These interactions lead to the modulation of cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Ellipticine: 5,11-Dimethyl-6H-pyrido[4,3-B]carbazole.
9-Methylellipticine: 5,9,11-Trimethyl-6H-pyrido[4,3-B]carbazole.
Comparison: 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde is unique due to the presence of the aldehyde group at the 9-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural difference can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
111674-76-1 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
5,6,11-trimethylpyrido[4,3-b]carbazole-9-carbaldehyde |
InChI |
InChI=1S/C19H16N2O/c1-11-16-9-20-7-6-14(16)12(2)19-18(11)15-8-13(10-22)4-5-17(15)21(19)3/h4-10H,1-3H3 |
InChI Key |
VXHPWKKVPJAHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1N(C4=C3C=C(C=C4)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)





![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)


![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
